(1-Methoxyprop-2-yn-1-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxyprop-2-yn-1-yl)cyclopropane is an organic compound with the molecular formula C7H10O It consists of a cyclopropane ring substituted with a methoxypropynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-2-yn-1-yl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxyprop-2-yn-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
(1-Methoxyprop-2-yn-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (1-Methoxyprop-2-yn-1-yl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring, due to its ring strain, is highly reactive and can participate in various chemical reactions. The methoxypropynyl group can undergo nucleophilic or electrophilic attacks, leading to the formation of new bonds and products. These interactions are crucial in determining the compound’s reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6, known for its high ring strain and reactivity.
Propargyl Alcohol: An alkyne with the formula C3H4O, used in organic synthesis and as a building block for more complex molecules.
Methoxycyclopropane: A derivative of cyclopropane with a methoxy group, similar in structure but lacking the alkyne functionality.
Uniqueness
(1-Methoxyprop-2-yn-1-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and a methoxypropynyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H10O |
---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
1-methoxyprop-2-ynylcyclopropane |
InChI |
InChI=1S/C7H10O/c1-3-7(8-2)6-4-5-6/h1,6-7H,4-5H2,2H3 |
InChI-Schlüssel |
KXCZHWGVBJARKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C#C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.